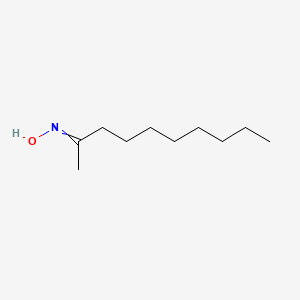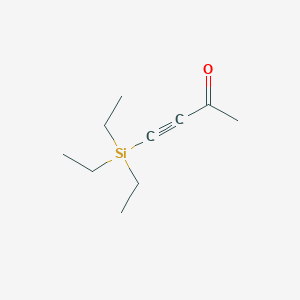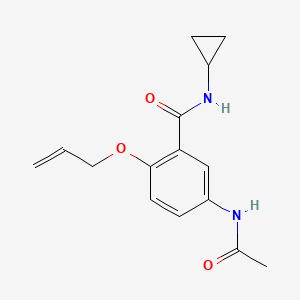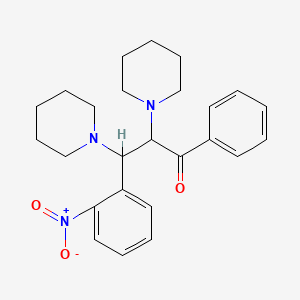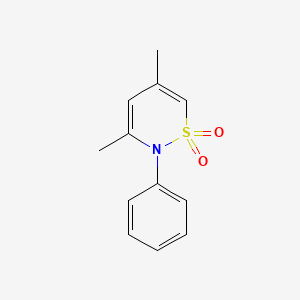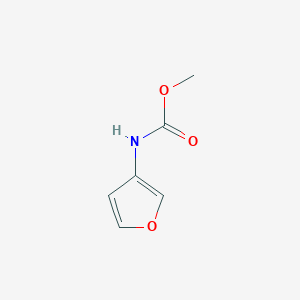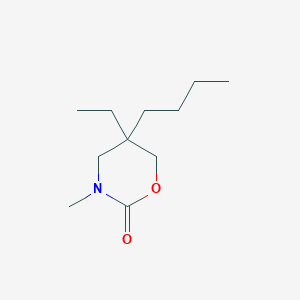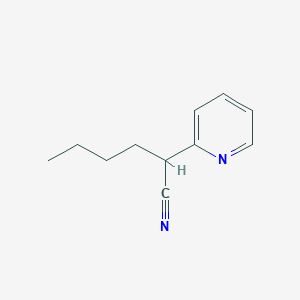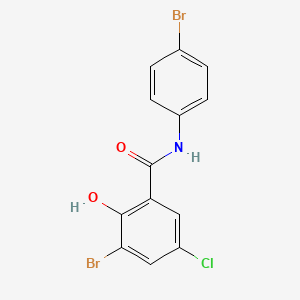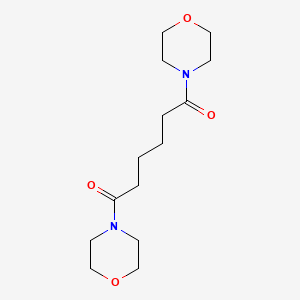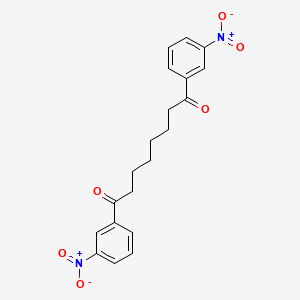
1,8-Bis(3-nitrophenyl)octane-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(3-nitrophenyl)octane-1,8-dione is a chemical compound with the molecular formula C20H20N2O6. It is characterized by the presence of two nitrophenyl groups attached to an octane backbone with dione functionalities.
Preparation Methods
The synthesis of 1,8-Bis(3-nitrophenyl)octane-1,8-dione typically involves the condensation of 3-nitrobenzaldehyde with octane-1,8-dione under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1,8-Bis(3-nitrophenyl)octane-1,8-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Scientific Research Applications
1,8-Bis(3-nitrophenyl)octane-1,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,8-Bis(3-nitrophenyl)octane-1,8-dione involves its interaction with specific molecular targets. For instance, its nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s dione functionalities can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
1,8-Bis(3-nitrophenyl)octane-1,8-dione can be compared with similar compounds such as:
1,8-Bis(4-nitrophenyl)octane-1,8-dione: Similar structure but with nitro groups in the para position.
1,8-Bis(3-aminophenyl)octane-1,8-dione: The nitro groups are replaced with amino groups, leading to different reactivity and applications.
1,8-Bis(3-methoxyphenyl)octane-1,8-dione: The nitro groups are replaced with methoxy groups, affecting its chemical and physical properties.
Properties
CAS No. |
6268-57-1 |
|---|---|
Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1,8-bis(3-nitrophenyl)octane-1,8-dione |
InChI |
InChI=1S/C20H20N2O6/c23-19(15-7-5-9-17(13-15)21(25)26)11-3-1-2-4-12-20(24)16-8-6-10-18(14-16)22(27)28/h5-10,13-14H,1-4,11-12H2 |
InChI Key |
SVTVDQUXOHBSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


